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Compound of Interest

Compound Name: MMV03

Cat. No.: B10802231 Get Quote

DISCLAIMER:These application notes are for informational purposes for researchers,

scientists, and drug development professionals. The synthesis and handling of chemical

compounds should only be performed by qualified individuals in a controlled laboratory setting

with appropriate safety precautions. The protocols described herein are based on publicly

available scientific literature and have not been independently verified.

Introduction
MMV693183 is an antimalarial drug candidate developed by Medicines for Malaria Venture

(MMV) that has shown promise for the treatment of uncomplicated malaria and for managing

resistance.[1][2][3] It functions as a first-in-class acetyl-CoA synthetase (ACS) inhibitor.[4] This

document provides a detailed protocol for a highly regioselective, protecting-group-free

synthesis of MMV693183, adapted from published research, to guide researchers in its

preparation and purification.[1] The described three-step synthesis boasts a notable overall

yield and high purity of the final active pharmaceutical ingredient (API).
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Compound

Name
IUPAC Name

Molecular

Formula

Molecular

Weight
CAS Number

MMV693183

N-((S)-1-((R)-2,4-

dihydroxy-3,3-

dimethylbutanam

ido)propan-2-

yl)-2,4,5-

trifluorobenzamid

e

C₁₉H₂₅F₃N₂O₄ 422.41 g/mol Not available

Synthesis Overview
The synthesis of MMV693183 is accomplished through a three-step process starting from

commercially available materials. This approach avoids the use of protecting groups, which

enhances the efficiency of the synthesis. The key steps involve:

Regioselective Amidation: Reaction of (S)-(-)-1,2-diaminopropane dihydrochloride with D-(-)-

pantolactone to form the mono-amide intermediate.

Diastereomeric Salt Formation: Purification of the desired regioisomer through the formation

of a tartrate salt.

Final Acylation: Acylation of the purified amine with 2,4,5-trifluorobenzoyl chloride to yield

MMV693183.

Experimental Protocols
Materials and Reagents
Reagents and solvents should be of high purity and purchased from reputable chemical

suppliers. Key starting materials include (S)-(-)-1,2-diaminopropane dihydrochloride and D-(-)-

pantolactone.

Step 1: Synthesis of (R)-N-((S)-2-aminopropyl)-2,4-
dihydroxy-3,3-dimethylbutanamide (11)
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This step involves the regioselective acylation of the less sterically hindered primary amine of

(S)-1,2-diaminopropane.

Procedure:

To a two-neck round-bottom flask, add (S)-1,2-diaminopropane dihydrochloride (10.0 g, 68

mmol, 1.0 equiv) and a mixture of isopropanol (IPA) and water (9:1, 100.0 mL).

Add sodium carbonate (Na₂CO₃) (21.6 g, 204 mmol, 3.0 equiv) to the flask at 25 °C and stir

the mixture for 2 hours.

Cool the reaction mixture to 0 °C.

Add (R)-pantolactone (8.85 g, 68 mmol, 1.0 equiv) in one portion.

Allow the mixture to warm to 25 °C and monitor the reaction by HPLC until the lactone is

completely consumed (approximately 5 hours).

Dilute the mixture with methyl t-butyl ether (MTBE) (50 mL) to precipitate inorganic salts.

Filter the solids and wash the filter cake with IPA (3 x 10 mL).

Combine the filtrates and evaporate to dryness under vacuum.

Purify the crude product by column chromatography on silica gel using a gradient of

dichloromethane (DCM) to 1:9 methanol/DCM to yield a mixture of the desired product and

its regioisomer (9:1 ratio, 11.7 g, 83% yield) as a colorless oil.

Step 2: Synthesis of (S)-1-((R)-2,4-dihydroxy-3,3-
dimethylbutanamido)propan-2-aminium Tartrate (18)
This step selectively isolates the desired regioisomer through diastereomeric salt formation.

Procedure:

Dissolve the mixture of regioisomers from Step 1 in a 9:1 mixture of IPA and methanol.

Add L-(+)-tartaric acid (0.9 equiv) to the solution.
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Stir the mixture to allow for the selective precipitation of the tartrate salt of the desired

regioisomer.

Filter the precipitate and wash with a cold solvent mixture to obtain the pure tartrate salt (18)

in 78% yield.

Step 3: Synthesis of N-((S)-1-((R)-2,4-dihydroxy-3,3-
dimethylbutanamido)propan-2-yl)-2,4,5-
trifluorobenzamide (MMV693183)
This is the final step to produce the active pharmaceutical ingredient.

Procedure:

Suspend the tartrate salt (18) from Step 2 in a suitable solvent.

Add sodium carbonate (Na₂CO₃) (1.5 equiv) to neutralize the tartrate salt.

Cool the mixture to 0 °C.

Add 2,4,5-trifluorobenzoyl chloride (1.1 equiv) dropwise.

Stir the reaction at 0 °C for 2 hours, monitoring for completion by HPLC.

Upon completion, dilute the reaction mixture with MTBE (70 mL) and filter off the insoluble

salts.

Wash the filter cake with methanol (3 x 10 mL).

Combine the organic layers and evaporate to dryness.

Purify the crude product by column chromatography on silica gel using a gradient of hexanes

to 1:9 ethyl acetate/hexanes to yield MMV693183 as a white solid (72% yield, >99% HPLC

purity).

Data Presentation
Table 1: Summary of a Multi-gram Scale Synthesis of MMV693183
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Step
Starting
Material

Product Reagents Yield
Purity
(HPLC)

1 & 2

(S)-1,2-

diaminopropa

ne

dihydrochlori

de (10 g)

(S)-1-

((R)-2,4-

dihydroxy-

3,3-

dimethylbuta

namido)propa

n-2-aminium

Tartrate (18)

1. (R)-

pantolactone,

Na₂CO₃,

IPA/H₂O2. L-

(+)-tartaric

acid

78%
>99 A% (210

nm)

3
Tartrate salt

(18)
MMV693183

2,4,5-

trifluorobenzo

yl chloride,

Na₂CO₃

72%
>99 A% (210

nm)

Overall

(S)-1,2-

diaminopropa

ne

dihydrochlori

de

MMV693183 ~46%
>99 A% (210

nm)

Visualizations
Synthesis Workflow Diagram

Step 1: Regioselective Amidation Step 2: Diastereomeric Salt Formation Step 3: Final Acylation
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Caption: Workflow for the three-step synthesis of MMV693183.
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Conclusion
The provided protocol outlines an efficient and highly regioselective synthesis of the

antimalarial candidate MMV693183. By avoiding the use of protecting groups, this method is

more streamlined and cost-effective for producing the API in high yield and purity. This

information should serve as a valuable resource for researchers in the field of antimalarial drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10802231?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00353
https://pmc.ncbi.nlm.nih.gov/articles/PMC10804412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10804412/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64acbbe19ea64cc167cd7ebe/original/protecting-group-free-synthesis-of-the-antimalaria-drug-mmv693183.pdf
https://www.researchgate.net/publication/351602465_Preclinical_characterization_and_target_validation_of_the_antimalarial_pantothenamide_MMV693183
https://www.benchchem.com/product/b10802231#mmv03-synthesis-and-purification-protocol
https://www.benchchem.com/product/b10802231#mmv03-synthesis-and-purification-protocol
https://www.benchchem.com/product/b10802231#mmv03-synthesis-and-purification-protocol
https://www.benchchem.com/product/b10802231#mmv03-synthesis-and-purification-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10802231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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